Cas no 856707-39-6 (Carbamic Acid, N-(1S)-1-2-(cyclopropylamino)-1-hydroxy-2-oxoethylbutyl-, 1,1-dimethylethyl Ester)

Carbamic Acid, N-(1S)-1-2-(cyclopropylamino)-1-hydroxy-2-oxoethylbutyl-, 1,1-dimethylethyl Ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethylester
- 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
- hydroxy-2-oxoethyl]butyl]-,1,1-dimethylethyl ester
- Carbamic acid, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester
- tert-Butyl ((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate
- tert-Butyl [(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate
- CAR011
- DPFCMHQQTKBKAX-VUWPPUDQSA-N
- Carbamic acid,N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-,1,1-dimethylethyl ester
- hydroxy-2-oxoethyl]butyl]-,1,1-dimethylethylest
- 1,1-Dimethylethyl N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamate (ACI)
- Carbamic acid, [(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester (9CI)
- SCHEMBL861489
- CS-14787
- tert-butyl (3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate
- tert-butyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate
- 856707-39-6
- DTXSID70717870
- tert-butyl N-[(2S)-1-(cyclopropylcarbamoyl)-1-hydroxypentan-2-yl]carbamate
- hydroxy-2-oxoethyl]butyl]-,1,1-dimethylethylester
- AKOS037650423
- CS-M2611
- Carbamic Acid, N-(1S)-1-2-(cyclopropylamino)-1-hydroxy-2-oxoethylbutyl-, 1,1-dimethylethyl Ester
-
- MDL: MFCD17018069
- インチ: 1S/C14H26N2O4/c1-5-6-10(16-13(19)20-14(2,3)4)11(17)12(18)15-9-7-8-9/h9-11,17H,5-8H2,1-4H3,(H,15,18)(H,16,19)/t10-,11?/m0/s1
- InChIKey: DPFCMHQQTKBKAX-VUWPPUDQSA-N
- SMILES: [C@@H](CCC)(NC(=O)OC(C)(C)C)C(O)C(=O)NC1CC1
計算された属性
- 精确分子量: 286.18925731g/mol
- 同位素质量: 286.18925731g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 8
- 複雑さ: 348
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.7
- XLogP3: 1.5
じっけんとくせい
- 密度みつど: 1.11±0.1 g/cm3 (20 ºC 760 Torr)
- PSA: 94.64000
- LogP: 2.36400
Carbamic Acid, N-(1S)-1-2-(cyclopropylamino)-1-hydroxy-2-oxoethylbutyl-, 1,1-dimethylethyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C386735-100mg |
Carbamic Acid, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl Ester |
856707-39-6 | 100mg |
$ 230.00 | 2022-06-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H24070-250mg |
tert-Butyl ((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate |
856707-39-6 | 98% | 250mg |
¥4522.0 | 2023-09-07 | |
eNovation Chemicals LLC | D767409-100mg |
hydroxy-2-oxoethyl]butyl]-,1,1-dimethylethyl ester |
856707-39-6 | 98% | 100mg |
$245 | 2024-06-06 | |
Chemenu | CM543731-100mg |
tert-Butyl((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate |
856707-39-6 | 98% | 100mg |
$223 | 2023-02-17 | |
Aaron | AR00G4CY-250mg |
hydroxy-2-oxoethyl]butyl]-,1,1-dimethylethyl ester |
856707-39-6 | 98% | 250mg |
$387.00 | 2025-02-10 | |
eNovation Chemicals LLC | D767409-250mg |
hydroxy-2-oxoethyl]butyl]-,1,1-dimethylethyl ester |
856707-39-6 | 98% | 250mg |
$445 | 2025-02-26 | |
ChemScence | CS-M2611-100mg |
Carbamic acid, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester |
856707-39-6 | 100mg |
$124.0 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H24070-100mg |
tert-Butyl ((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate |
856707-39-6 | 98% | 100mg |
¥2352.0 | 2023-09-07 | |
eNovation Chemicals LLC | D767409-250mg |
hydroxy-2-oxoethyl]butyl]-,1,1-dimethylethyl ester |
856707-39-6 | 98% | 250mg |
$445 | 2024-06-06 | |
TRC | C386735-10mg |
Carbamic Acid, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl Ester |
856707-39-6 | 10mg |
$ 50.00 | 2022-06-06 |
Carbamic Acid, N-(1S)-1-2-(cyclopropylamino)-1-hydroxy-2-oxoethylbutyl-, 1,1-dimethylethyl Ester 合成方法
Synthetic Circuit 1
1.2 Solvents: 1,4-Dioxane ; 5 °C → 30 °C; 12 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, 0 - 5 °C
2.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 2 h, 0 - 5 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, 0 - 5 °C
Synthetic Circuit 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, 0 - 5 °C
Synthetic Circuit 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C
2.1 Reagents: Sulfuryl chloride Catalysts: Tosyl chloride Solvents: Ethyl acetate ; 25 - 30 °C; 36 h, 40 - 45 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 3.2, 0 - 5 °C
3.1 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 25 - 30 °C; 12 h, 40 - 45 °C
3.2 Solvents: 1,4-Dioxane ; 5 °C → 30 °C; 12 h, 25 - 30 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, 0 - 5 °C
4.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 2 h, 0 - 5 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, 0 - 5 °C
Synthetic Circuit 4
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 3.2, 0 - 5 °C
2.1 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 25 - 30 °C; 12 h, 40 - 45 °C
2.2 Solvents: 1,4-Dioxane ; 5 °C → 30 °C; 12 h, 25 - 30 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, 0 - 5 °C
3.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 2 h, 0 - 5 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, 0 - 5 °C
Carbamic Acid, N-(1S)-1-2-(cyclopropylamino)-1-hydroxy-2-oxoethylbutyl-, 1,1-dimethylethyl Ester Raw materials
- methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanoate
- Di-tert-butyl dicarbonate
- cyclopropanamine
- 2-hydroxy-, (3S)-
Carbamic Acid, N-(1S)-1-2-(cyclopropylamino)-1-hydroxy-2-oxoethylbutyl-, 1,1-dimethylethyl Ester Preparation Products
Carbamic Acid, N-(1S)-1-2-(cyclopropylamino)-1-hydroxy-2-oxoethylbutyl-, 1,1-dimethylethyl Ester 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Carbamic Acid, N-(1S)-1-2-(cyclopropylamino)-1-hydroxy-2-oxoethylbutyl-, 1,1-dimethylethyl Esterに関する追加情報
Carbamic Acid, N-(1S)-1-2-(cyclopropylamino)-1-hydroxy-2-oxoethylbutyl-, 1,1-dimethylethyl Ester (CAS No: 856707-39-6)
Carbamic Acid, N-(1S)-1-2-(cyclopropylamino)-1-hydroxy-2-oxoethylbutyl-, 1,1-dimethylethyl Ester, with the CAS number 856707-39-6, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure and potential applications in drug development. The molecule consists of a carbamic acid group attached to a chiral center, which is further connected to a cyclopropylamino moiety and a butyl group. The esterification with 1,1-dimethylethyl (also known as tert-butyl) adds another layer of complexity to its structure.
The carbamic acid core of this compound plays a pivotal role in its biological activity. Carbamic acids are known for their ability to form stable amides with amino groups, making them valuable intermediates in peptide synthesis. The cyclopropylamino group introduces unique steric and electronic properties, which can enhance the compound's binding affinity to target proteins. Recent studies have shown that such groups can significantly influence the pharmacokinetic profiles of drugs, improving their bioavailability and reducing toxicity.
The tert-butyl ester moiety is another critical feature of this compound. Ester groups are commonly used in drug design to improve solubility and stability. In this case, the tert-butyl group not only enhances the physical properties of the molecule but also serves as a protecting group during synthesis. This allows for precise control over the reactivity of the carbamic acid group during chemical transformations.
Recent advancements in stereochemistry have highlighted the importance of chirality in drug design. The (1S) configuration at the chiral center of this compound ensures specific interactions with biological targets, potentially leading to higher efficacy and fewer side effects. Stereoisomerism is a key factor in modern pharmacology, as it can drastically alter a compound's pharmacokinetics and pharmacodynamics.
Emerging research has focused on the potential therapeutic applications of this compound. Preclinical studies suggest that it may exhibit potent inhibitory activity against certain enzymes involved in inflammatory pathways. For instance, its ability to modulate cyclooxygenase (COX) enzymes could make it a candidate for anti-inflammatory therapies. Additionally, its structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are implicated in numerous diseases.
The synthesis of Carbamic Acid, N-(1S)-1-2-(cyclopropylamino)-1-hydroxy-2-oxoethylbutyl-, 1,1-dimethylethyl Ester involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the formation of the chiral center through asymmetric induction techniques and the subsequent esterification with tert-butanol. The use of advanced purification methods ensures high purity levels necessary for biological testing.
In terms of safety and handling, this compound adheres to standard laboratory protocols for organic compounds. While it is not classified as a hazardous material under current regulations, proper precautions should be taken during handling to ensure safety and prevent contamination.
Looking ahead, further research into this compound's bioavailability and efficacy is warranted. Its unique structure presents an exciting opportunity for drug developers to explore novel therapeutic avenues. As medicinal chemistry continues to evolve, compounds like Carbamic Acid, N-(1S)-1-2-(cyclopropylamino)-1-hydroxy-2-oxoethylbutyl-, 1,1-dimethylethyl Ester will play a crucial role in advancing our understanding of molecular interactions and disease mechanisms.
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